molecular formula C18H22N8O5 B10902204 N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-4-nitrobenzohydrazide

N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-4-nitrobenzohydrazide

Cat. No.: B10902204
M. Wt: 430.4 g/mol
InChI Key: GNXMXJGDTOMXQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’~1~-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-4-NITROBENZOHYDRAZIDE is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a triazine ring substituted with morpholino groups and a nitrobenzohydrazide moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-4-NITROBENZOHYDRAZIDE typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the reaction of cyanuric chloride with morpholine under controlled conditions to form the dimorpholino-triazine intermediate . This intermediate is then reacted with 4-nitrobenzohydrazide in the presence of a suitable base, such as potassium carbonate, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and purity. Techniques such as microwave irradiation can be employed to reduce reaction times and enhance product quality .

Mechanism of Action

The mechanism of action of N’~1~-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-4-NITROBENZOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the activity of certain tyrosine kinases, which are involved in cell signaling pathways . This inhibition can lead to the suppression of tumor cell proliferation and other therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-4-NITROBENZOHYDRAZIDE stands out due to its specific combination of a triazine ring with morpholino groups and a nitrobenzohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H22N8O5

Molecular Weight

430.4 g/mol

IUPAC Name

N'-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-4-nitrobenzohydrazide

InChI

InChI=1S/C18H22N8O5/c27-15(13-1-3-14(4-2-13)26(28)29)22-23-16-19-17(24-5-9-30-10-6-24)21-18(20-16)25-7-11-31-12-8-25/h1-4H,5-12H2,(H,22,27)(H,19,20,21,23)

InChI Key

GNXMXJGDTOMXQV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.